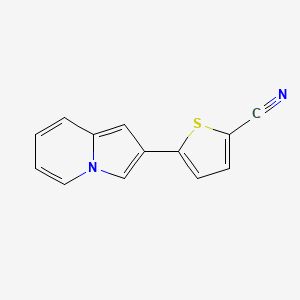
5-(Indolizin-2-yl)thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Indolizin-2-yl)thiophene-2-carbonitrile is a heterocyclic compound that combines the structural features of indolizine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Indolizin-2-yl)thiophene-2-carbonitrile typically involves the construction of the indolizine and thiophene rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For example, the indolizine ring can be synthesized via a cyclization reaction involving a pyridine derivative and an alkyne. The thiophene ring can be constructed using a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(Indolizin-2-yl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the indolizine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
5-(Indolizin-2-yl)thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound can be used in the development of organic semiconductors, light-emitting diodes, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Indolizin-2-yl)thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indolizine and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that are crucial for biological activity.
Comparison with Similar Compounds
Similar Compounds
Indolizine derivatives: Compounds with similar indolizine structures, such as indolizine-3-carboxylates.
Thiophene derivatives: Compounds like 2-thiophenecarbonitrile and 2,5-dimethylthiophene.
Uniqueness
5-(Indolizin-2-yl)thiophene-2-carbonitrile is unique due to the combination of indolizine and thiophene rings, which imparts distinct electronic and structural properties. This dual-ring system can enhance the compound’s ability to interact with biological targets and improve its performance in materials science applications.
Properties
CAS No. |
918960-14-2 |
|---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
5-indolizin-2-ylthiophene-2-carbonitrile |
InChI |
InChI=1S/C13H8N2S/c14-8-12-4-5-13(16-12)10-7-11-3-1-2-6-15(11)9-10/h1-7,9H |
InChI Key |
MKOACWMUYIYNEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=C(S3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)
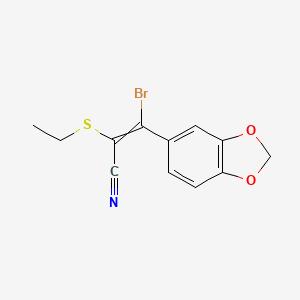
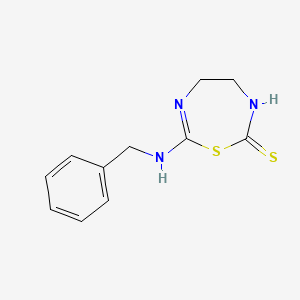
silane](/img/structure/B15170494.png)
![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
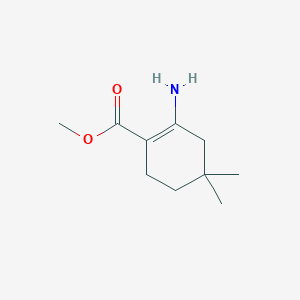
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B15170521.png)
![5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B15170527.png)

![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)
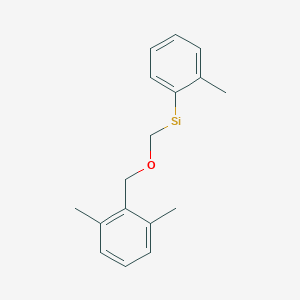
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)

